molecular formula C13H16ClN3 B14666001 Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride CAS No. 37989-10-9

Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride

Cat. No.: B14666001
CAS No.: 37989-10-9
M. Wt: 249.74 g/mol
InChI Key: QBHKIULRLFVDOS-UHFFFAOYSA-N
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Description

Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride is a chemical compound with the molecular formula C13H17ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an isoquinoline core substituted with an amino group and a pyrrolidinyl group, and it is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride typically involves the reaction of isoquinoline with appropriate reagents to introduce the amino and pyrrolidinyl groups. One common method involves the reaction of isoquinoline with 1-chloropyrrolidine in the presence of a base, followed by the introduction of the amino group through a subsequent reaction with ammonia or an amine source. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.

Scientific Research Applications

Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(4-pyridyl)isoquinoline dihydrochloride
  • 1-Aminoisoquinoline
  • 1-Amino-3-(1-pyrrolidinyl)isoquinoline

Uniqueness

Isoquinoline, 1-amino-3-(1-pyrrolidinyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

37989-10-9

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

3-pyrrolidin-1-ylisoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C13H15N3.ClH/c14-13-11-6-2-1-5-10(11)9-12(15-13)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15);1H

InChI Key

QBHKIULRLFVDOS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C(=N2)N.Cl

Origin of Product

United States

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